molecular formula C7H12ClNO2 B13578979 methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride

Cat. No.: B13578979
M. Wt: 177.63 g/mol
InChI Key: DBANOSBFAZTTDW-GPFYILRUSA-N
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Description

Methyl(1R,4S,5S)-5-aminobicyclo[210]pentane-5-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[210]pentane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the photochemical step and automated systems for the subsequent reactions.

Mechanism of Action

The mechanism of action of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity . The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylate ester. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Biological Activity

Methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

  • Molecular Formula : C₇H₁₂ClN₁O₂
  • Molecular Weight : 177.63 g/mol
  • Appearance : Typically a white to light yellow powder or crystalline form.

The compound features an amino group and a carboxylate ester, which are critical for its reactivity and interaction with biological systems.

Research indicates that methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride may interact with various biological targets due to its structural characteristics. The presence of the amino group allows for hydrogen bonding and potential interaction with receptors or enzymes, while the carboxylate ester may enhance solubility and permeability in biological systems .

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • γ-Secretase Inhibition : A study demonstrated that modifications using bicyclic motifs can lead to potent inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease. The introduction of bicyclic structures improved oral bioavailability and pharmacokinetic properties compared to traditional compounds .
  • Antimicrobial Activity : Preliminary investigations suggest that similar bicyclic compounds exhibit antimicrobial properties, indicating that methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride may also possess such activity, warranting further exploration in this area.

Case Studies

Study ReferenceFocusFindings
γ-Secretase InhibitionSignificant improvement in oral absorption characteristics when using bicyclic replacements for phenyl rings.
Antimicrobial PropertiesSimilar compounds showed promising antimicrobial effects; further studies needed for this specific compound.

Comparative Analysis

To understand the unique features of methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
Methyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate HydrochlorideC₇H₁₁ClN₁O₂Different bicyclic structure; potential applications in similar biological contexts
(1S,4S)-5-Methylbicyclo[2.1.0]pentaneC₆H₁₀Lacks amino and carboxylate groups; primarily studied for structural properties
Bicyclo[2.1.0]pentane-5-carboxylic acid, 1-methyl-, ethyl esterC₉H₁₄O₂Similar framework but without amino functionality; used in different synthetic applications

The presence of both an amino group and a carboxylate ester distinguishes methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylate hydrochloride from these related compounds, enhancing its potential biological activity .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,4R)-5-aminobicyclo[2.1.0]pentane-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-6(9)7(8)4-2-3-5(4)7;/h4-5H,2-3,8H2,1H3;1H/t4-,5+,7?;

InChI Key

DBANOSBFAZTTDW-GPFYILRUSA-N

Isomeric SMILES

COC(=O)C1([C@H]2[C@@H]1CC2)N.Cl

Canonical SMILES

COC(=O)C1(C2C1CC2)N.Cl

Origin of Product

United States

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